1-Chloro-1-(3-nitro-2-(trifluoromethyl)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(3-nitro-2-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H7ClF3NO3. This compound is characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Chloro-1-(3-nitro-2-(trifluoromethyl)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitro-2-(trifluoromethyl)benzene and chloroacetone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including temperature control, solvent selection, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Chloro-1-(3-nitro-2-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The propan-2-one moiety can undergo oxidation to form carboxylic acids or other oxidized products under appropriate conditions.
Scientific Research Applications
1-Chloro-1-(3-nitro-2-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-nitro-2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.
Comparison with Similar Compounds
1-Chloro-1-(3-nitro-2-(trifluoromethyl)phenyl)propan-2-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-Chloro-1-(3-nitro-2-(trifluoromethylthio)phenyl)propan-2-one and 1-Chloro-1-(3-nitro-2-(trifluoromethyl)phenyl)ethanone share structural similarities.
Properties
Molecular Formula |
C10H7ClF3NO3 |
---|---|
Molecular Weight |
281.61 g/mol |
IUPAC Name |
1-chloro-1-[3-nitro-2-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7ClF3NO3/c1-5(16)9(11)6-3-2-4-7(15(17)18)8(6)10(12,13)14/h2-4,9H,1H3 |
InChI Key |
UTULFGYAHDNHSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)[N+](=O)[O-])C(F)(F)F)Cl |
Origin of Product |
United States |
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